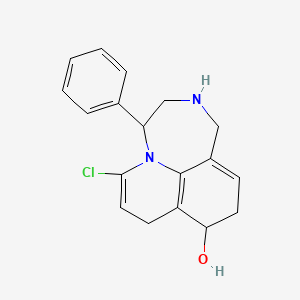
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a pyrido ring fused to a benzodiazepine core, and a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- typically involves multiple steps, starting with the formation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. The pyrido ring is then introduced through a series of reactions involving nitration, reduction, and cyclization. The final step involves the chlorination of the phenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: In biological research, it is used to study the interactions of benzodiazepines with various receptors in the brain, particularly the gamma-aminobutyric acid (GABA) receptors.
Medicine: The compound has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders due to its interaction with GABA receptors.
Industry: In the pharmaceutical industry, it is used in the development of new benzodiazepine derivatives with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily through its interaction with GABA receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Comparison: Compared to other benzodiazepines, 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- has a unique structure due to the presence of the pyrido ring. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
Properties
CAS No. |
63906-24-1 |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8-trien-6-ol |
InChI |
InChI=1S/C18H19ClN2O/c19-17-9-7-14-16(22)8-6-13-10-20-11-15(21(17)18(13)14)12-4-2-1-3-5-12/h1-6,9,15-16,20,22H,7-8,10-11H2 |
InChI Key |
QRDWZTJEQKJUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2CNCC(N3C2=C(C1O)CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



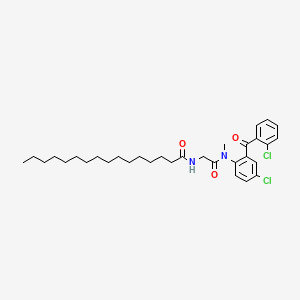
![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)


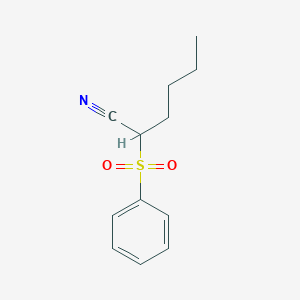
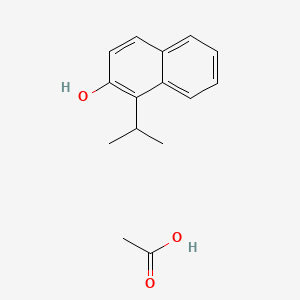




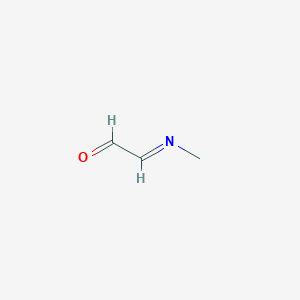
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
